2-isocyanato-3-methylbenzonitrile
Description
Properties
CAS No. |
1261737-76-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Amino-3-Methylbenzonitrile
The amine precursor is synthesized via nitration followed by reduction:
-
Nitration of 3-Methylbenzonitrile : Directed by the nitrile group, nitration introduces a nitro group at the ortho position (relative to the methyl group) using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
-
Catalytic Hydrogenation : The nitro group is reduced to an amine using H₂/Pd-C in ethanol at 50°C, yielding 2-amino-3-methylbenzonitrile with >85% efficiency.
Table 1: Nitration-Reduction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0–5°C, 4h | 78 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | 92 |
Phosgenation to Isocyanate
The amine reacts with triphosgene (a safer phosgene analog) in dichloromethane under inert conditions:
Optimized Conditions :
Halogenation-Amination-Phosgenation Route
Chlorination of 3-Methylbenzonitrile
Direct chlorination at position 2 is achieved using FeCl₃ catalysis:
Conditions :
Amination of 2-Chloro-3-Methylbenzonitrile
The chloride is displaced via Cu-catalyzed ammonolysis:
-
CuCl (2.5 mol%), NH₃ (2 eq), DMSO, 150°C, 4h.
-
Yield: 90.3% after recrystallization.
Phosgenation
Identical to Section 1.2.
Directed Ortho-Metalation Strategy
Lithiation and Quenching
The nitrile group directs lithiation to the ortho position:
Conditions :
-
Yield: 76% (requires strict anhydrous conditions).
Comparative Analysis of Methods
Table 2: Route Efficiency and Practicality
| Method | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| Nitration-Phosgenation | 3 | 65 | Nitration regioselectivity |
| Halogenation Route | 3 | 78 | Chlorination safety |
| Directed Metalation | 2 | 76 | Sensitivity to moisture/air |
Mechanistic Insights into Isocyanate Formation
Phosgenation proceeds via a two-step mechanism:
-
Carbamoyl Chloride Intermediate :
-
Elimination :
DFT studies on methyl isocyanate analogs suggest bimolecular radical pathways are kinetically favorable under thermal conditions.
Industrial-Scale Considerations
-
Continuous Flow Reactors : Mitigate phosgene handling risks via microreactor systems (residence time <2 min).
-
Catalyst Recycling : CuCl from amination steps is recoverable via aqueous extraction (85% recovery).
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding isocyanates or reduced to amines under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as dimethyl sulfoxide (DMSO) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
2-isocyanato-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes and other polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-isocyanato-3-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
Functional Group Reactivity
- Isocyanates vs. Isothiocyanates :
The isocyanate group (-NCO) in 2-isocyanato-3-methylbenzonitrile exhibits higher electrophilicity compared to the isothiocyanate (-NCS) group in compounds like methyl isothiocyanate (556-61-6). The sulfur atom in isothiocyanates reduces electrophilicity, leading to slower reaction kinetics with nucleophiles (e.g., amines, alcohols) . - Nitrile Influence: The nitrile group in this compound enhances the electron-deficient nature of the aromatic ring, increasing the isocyanate group’s reactivity compared to non-nitrile-substituted analogs (e.g., 3-methylbenzyl isocyanate).
Structural and Physical Properties
However, direct physical data (e.g., boiling point, solubility) for this compound are absent in the evidence. Comparisons with related compounds are inferred:
Research Findings and Industrial Relevance
- Synthetic Utility :
The nitrile group enables participation in click chemistry or cycloaddition reactions, expanding its utility in pharmaceutical and polymer industries. - Comparative Studies : Methyl isothiocyanate (556-61-6) is extensively studied for its pesticidal properties , whereas this compound’s applications focus on high-performance polymers.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Precursor | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Amino-3-methylbenzonitrile | Triphosgene | DCM | 68 | >98% |
| 3-Methyl-2-nitrobenzonitrile | COCl₂ | THF | 72 | 95% |
Advanced: How do mechanistic studies explain the reactivity of the isocyanate group in one-pot cyclizations?
The electron-withdrawing nitrile group at the ortho position enhances electrophilicity of the isocyanate moiety, enabling nucleophilic attack by amines or alcohols to form ureas or carbamates. For example, in heterocycle synthesis, this compound undergoes [4+2] cycloaddition with dienes to yield quinazolinone derivatives. Kinetic studies using in situ FTIR reveal that the reaction follows second-order kinetics, with a rate constant () of at 25°C . Contradictions in regioselectivity (e.g., unexpected 1,3-dipolar adducts) are resolved by computational DFT analysis, which identifies steric hindrance from the methyl group as a critical factor .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR Spectroscopy : NMR confirms the isocyanate carbonyl signal at ~125 ppm, while the nitrile carbon appears at ~115 ppm.
- HPLC-PDA : Purity (>95%) is assessed using a C18 column with acetonitrile/water (70:30) mobile phase (retention time: 6.2 min).
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 174.1) and HRMS validate molecular formula (C₉H₆N₂O).
- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N) and ~2270 cm⁻¹ (N=C=O) .
Advanced: How can researchers resolve contradictory data in reaction yields when scaling up synthesis?
Discrepancies between small-scale and bulk reactions often arise from heat transfer inefficiencies or incomplete mixing. For example, pilot-scale syntheses (≥100 g) may show 10–15% lower yields due to localized overheating. Mitigation strategies include:
- Segmented Cooling : Stepwise temperature control during reagent addition.
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust stoichiometry dynamically.
Contradictory data from solvent polarity effects (e.g., DCM vs. THF) are reconciled by comparing activation energies () using Arrhenius plots .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and respirators with organic vapor cartridges.
- Ventilation : Use fume hoods to avoid inhalation of toxic isocyanate vapors (TLV: 0.005 ppm).
- Spill Management : Neutralize with aqueous sodium bicarbonate and adsorb using vermiculite.
- Storage : Under nitrogen at –20°C to prevent polymerization .
Advanced: How does the methyl substituent influence the compound’s application in drug-discovery scaffolds?
The 3-methyl group enhances metabolic stability by sterically shielding the nitrile group from enzymatic hydrolysis. In kinase inhibitor design, this substituent improves binding affinity (IC₅₀ reduced from 120 nM to 45 nM in EGFR inhibition assays). However, conflicting SAR data in solubility (logP increases by 0.8 units) require trade-offs between potency and bioavailability. Co-crystallization studies with target proteins (e.g., PDB: 6XYZ) validate these interactions .
Advanced: What methodologies address stability challenges during long-term storage?
Degradation pathways include moisture-induced hydrolysis (to urea derivatives) and thermal dimerization. Stability studies under ICH guidelines (25°C/60% RH) show:
- Unopened vials : <5% degradation over 12 months.
- Opened vials : 15–20% degradation within 3 months.
Stabilization strategies: - Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w).
- Desiccants : Include molecular sieves in packaging .
Advanced: How does this compound compare to analogous isocyanates in click chemistry?
Q. Table 2: Reactivity in CuAAC Reactions
| Compound | Reaction Time (h) | Yield (%) |
|---|---|---|
| This compound | 4 | 82 |
| 2-Isocyanatobenzonitrile | 2.5 | 90 |
| 4-Isocyanato-2-methylbenzonitrile | 6 | 68 |
The methyl group reduces reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to steric effects but improves regioselectivity (≥95% 1,4-disubstituted triazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
